

# Dichlorodimethylsilane (CAS No. 75-78-5): A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *Dichlorodimethylsilane*

Cat. No.: *B041323*

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**Dichlorodimethylsilane**, with the CAS number 75-78-5, is a highly versatile and reactive organosilicon compound. It serves as a fundamental building block in the synthesis of a wide array of silicone-based materials, finding applications in diverse fields from industrial coatings to advanced biomedical devices. This technical guide provides an in-depth overview of its properties, key chemical transformations, and detailed experimental protocols relevant to research and development.

## Core Properties and Safety Data

**Dichlorodimethylsilane** is a colorless, fuming liquid with a sharp, pungent odor.<sup>[1][2]</sup> It is a highly flammable and corrosive substance that reacts vigorously with water.<sup>[1][3]</sup> Due to its reactivity, it must be handled with stringent safety precautions in a well-ventilated area, away from moisture and ignition sources.<sup>[4][5]</sup>

## Physical and Chemical Properties

The fundamental physical and chemical characteristics of **dichlorodimethylsilane** are summarized in the table below, providing a quick reference for experimental planning and safety assessments.

Property	Value	Source(s)
Molecular Formula	C <sub>2</sub> H <sub>6</sub> Cl <sub>2</sub> Si	[2]
Molecular Weight	129.06 g/mol	[2][6]
Appearance	Colorless to brown liquid	[1][7]
Odor	Sharp, like hydrochloric acid	[1]
Melting Point	-76 °C	[4][6]
Boiling Point	70 °C	[6][8]
Density	1.07 g/mL at 25 °C	[6][9]
Flash Point	-9 °C (15.8 °F)	[8]
Solubility	Soluble in chlorinated and ethereal solvents; reacts with protic solvents.	[7]
Vapor Pressure	<200 hPa at 20 °C	[7][10]

## Toxicological Data

Exposure to **dichlorodimethylsilane** can cause severe irritation and chemical burns to the skin, eyes, and respiratory tract.[3][11] Inhalation may be fatal as a result of spasm, inflammation, and edema of the larynx and bronchi.[11] The table below outlines key toxicological data.

Metric	Value	Species	Route	Source(s)
LD50	5660 uL/kg	Rat	Oral	<a href="#">[11]</a>
LC50	930 ppm/4H	Rat	Inhalation	<a href="#">[11]</a>
LC50	300 mg/m <sup>3</sup> /2H	Mouse	Inhalation	<a href="#">[11]</a>
Draize test	5 mg/24H Severe	Rabbit	Eye	<a href="#">[11]</a>
Draize test	20 mg/24H Moderate	Rabbit	Skin	<a href="#">[11]</a>

## Key Chemical Transformations and Applications

The primary utility of **dichlorodimethylsilane** stems from its two reactive silicon-chlorine bonds. These bonds are readily susceptible to nucleophilic attack, most notably by water, which leads to the formation of silanols that subsequently condense to form the stable siloxane (-Si-O-) backbone of silicones.

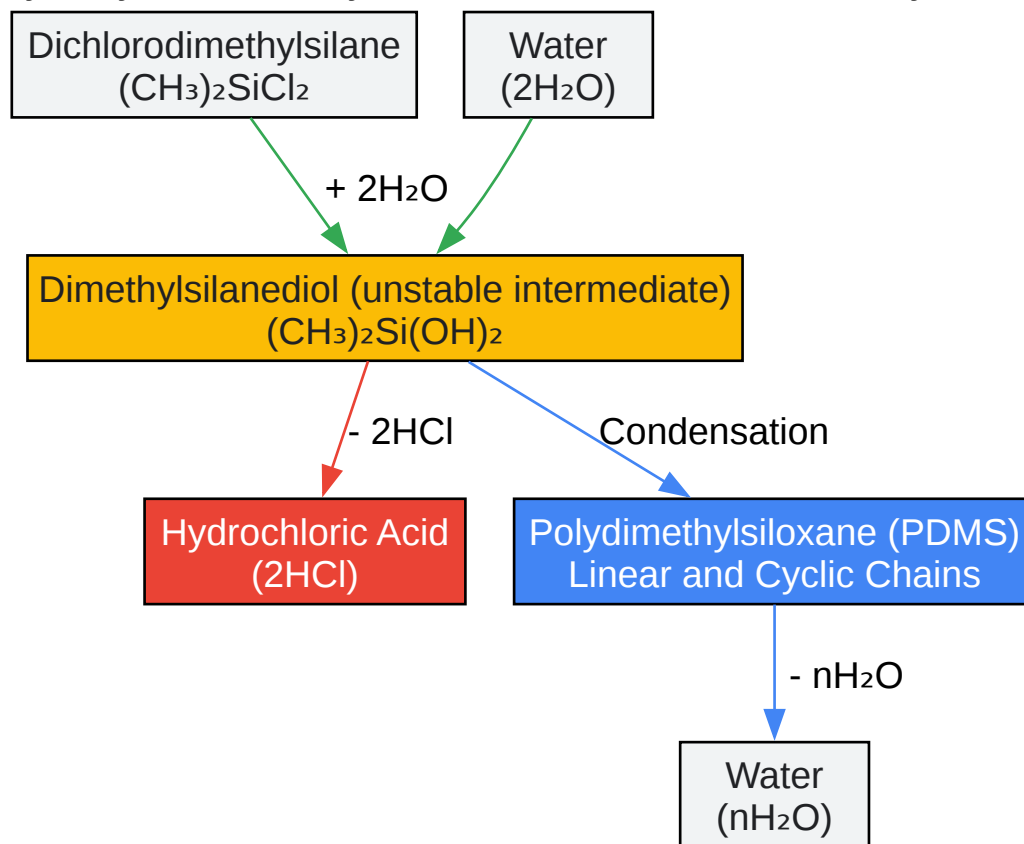
## Hydrolysis and Polymerization to Polydimethylsiloxane (PDMS)

The most significant industrial application of **dichlorodimethylsilane** is as a precursor to polydimethylsiloxane (PDMS).[\[12\]](#)[\[13\]](#) The reaction proceeds via a two-step mechanism:

- Hydrolysis: The Si-Cl bonds react with water to form silanol intermediates (dimethylsilanediol) and hydrochloric acid.[\[14\]](#)
- Condensation: The unstable silanol intermediates rapidly condense, eliminating water to form both linear and cyclic polydimethylsiloxane chains.[\[7\]](#)[\[14\]](#)

The properties of the resulting PDMS, such as viscosity and molecular weight, can be controlled by the reaction conditions and the addition of chain-terminating agents like trimethylchlorosilane.[\[14\]](#)

## Hydrolysis and Polymerization of Dichlorodimethylsilane



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Hydrolysis and polymerization of **dichlorodimethylsilane**.

## Surface Modification of Nanoparticles

**Dichlorodimethylsilane** is frequently used as a silylating agent to modify the surface of materials containing hydroxyl groups, such as silica nanoparticles.[4][6] This process renders the hydrophilic surface of the silica hydrophobic by attaching dimethylsilyl groups.[15] This surface modification is critical for applications such as creating self-cleaning coatings and improving the dispersion of nanoparticles in polymer matrices.[4]

## Experimental Protocols

The following sections provide detailed methodologies for key experiments involving **dichlorodimethylsilane**. Safety Precaution: These experiments must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses,

chemical-resistant gloves, lab coat) must be worn at all times due to the hazardous nature of **dichlorodimethylsilane**.<sup>[13]</sup>

## Synthesis of Polydimethylsiloxane (PDMS) via Hydrolysis-Condensation

This protocol describes a general method for synthesizing PDMS from **dichlorodimethylsilane**. The viscosity of the final product can be influenced by reaction time, temperature, and the presence of catalysts.<sup>[2][3]</sup>

Materials:

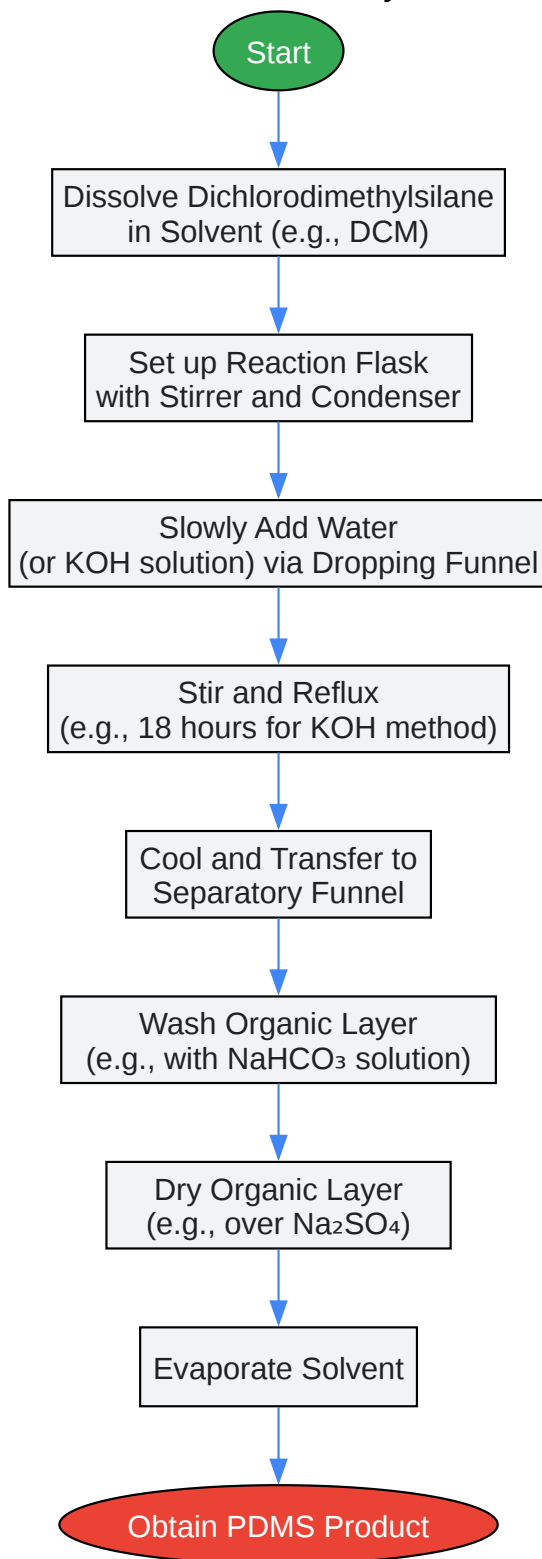
- **Dichlorodimethylsilane**
- Dichloromethane (DCM) or Diethyl ether (Et<sub>2</sub>O) as a solvent
- Deionized water
- Optional: Potassium hydroxide (KOH) solution (0.5 M) as a basic catalyst<sup>[2]</sup>
- Sodium bicarbonate solution (10%) for neutralization<sup>[5]</sup>

Equipment:

- Round-bottom flask with a magnetic stirrer
- Reflux condenser
- Dropping funnel
- Separatory funnel
- Heating mantle or oil bath

Workflow Diagram:

## Workflow for PDMS Synthesis



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Experimental workflow for PDMS synthesis.

#### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve a specific volume of **dichlorodimethylsilane** in a solvent like dichloromethane (a common ratio is 2:1 v/v of **dichlorodimethylsilane** to water, with sufficient solvent to ensure stirring).[2]
- **Hydrolysis:** Slowly add deionized water (or a 0.5 M KOH solution for catalyzed reaction) to the stirred solution using a dropping funnel. The reaction is exothermic and will generate HCl gas, which will be contained by the reflux condenser.[2][5]
- **Reaction:** Stir the mixture vigorously. For an uncatalyzed reaction, stirring for 10-30 minutes at room temperature after the addition of water is complete may be sufficient.[5] For a base-catalyzed synthesis to produce higher molecular weight PDMS, the mixture can be refluxed for an extended period (e.g., 18 hours).[2]
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and discard the lower aqueous layer.
- **Neutralization:** Wash the organic layer with a 10% sodium bicarbonate solution to neutralize any remaining HCl, followed by washes with deionized water until the aqueous layer is neutral.[5]
- **Isolation:** Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate). Decant or filter the solution and remove the solvent under reduced pressure to yield the polydimethylsiloxane oil.

## Surface Modification of Silica Nanoparticles

This protocol outlines the steps to render hydrophilic silica nanoparticles hydrophobic using **dichlorodimethylsilane**.

#### Materials:

- Silica nanoparticles
- Anhydrous toluene

- **Dichlorodimethylsilane**

- Anhydrous ethanol

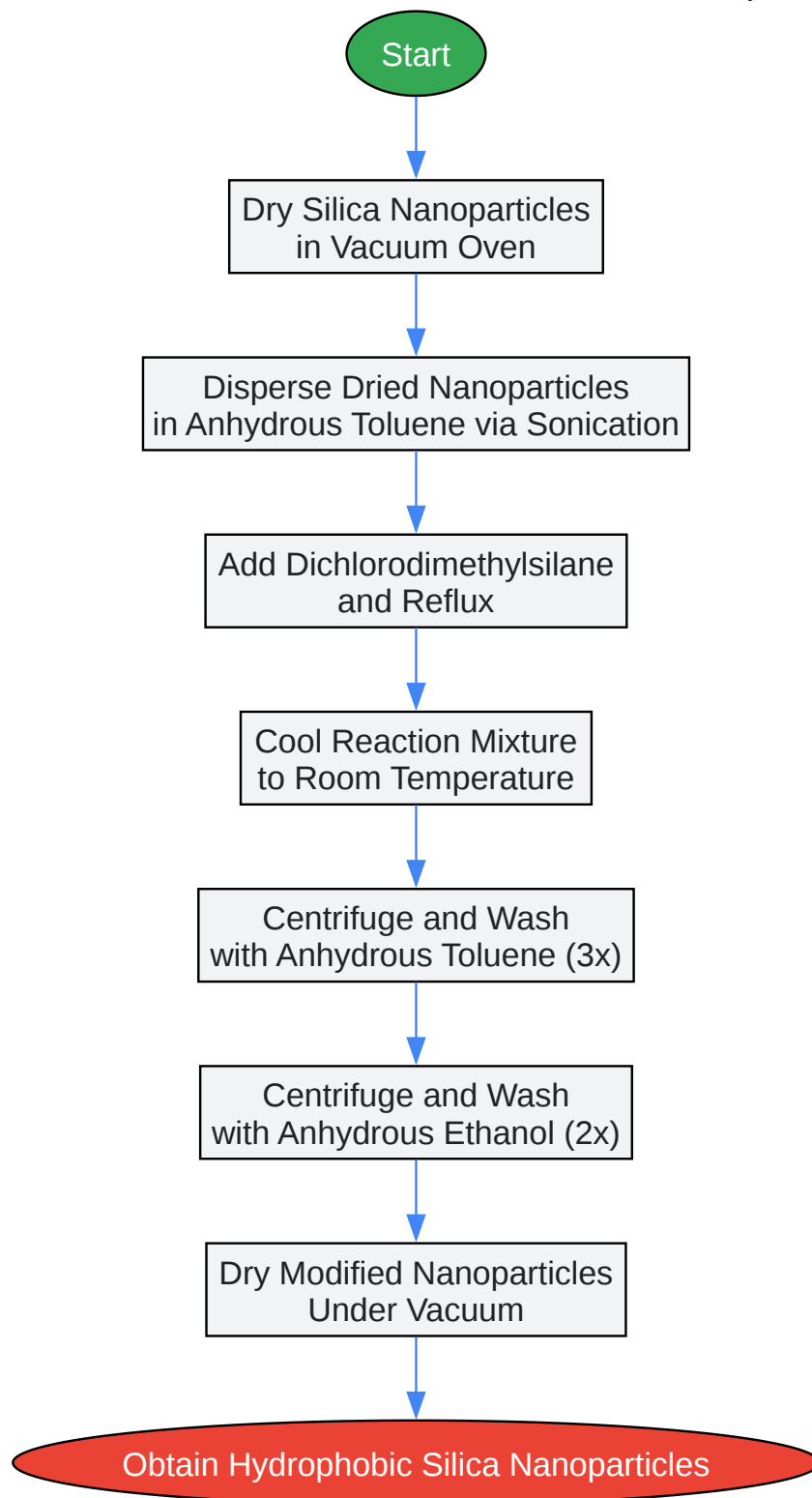
Equipment:

- Vacuum oven
- Ultrasonic bath
- Round-bottom flask with magnetic stirrer and reflux condenser
- Centrifuge

Workflow Diagram:



## Workflow for Surface Modification of Silica Nanoparticles



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Workflow for silica nanoparticle surface modification.

#### Procedure:

- **Drying of Silica Nanoparticles:** Dry the silica nanoparticles in a vacuum oven overnight at 120°C to remove any adsorbed water from the surface.
- **Dispersion:** Disperse the dried nanoparticles in anhydrous toluene (e.g., at a concentration of 10 mg/mL) using an ultrasonic bath for 15-30 minutes to create a uniform suspension.
- **Reaction:** Transfer the suspension to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). Add **dichlorodimethylsilane** to the suspension. Heat the mixture to reflux and maintain for 4-6 hours.
- **Washing:** After the reaction, cool the mixture to room temperature. Pellet the modified nanoparticles by centrifugation. Discard the supernatant and re-disperse the nanoparticles in fresh anhydrous toluene. Repeat this washing step twice more with toluene, followed by two washes with anhydrous ethanol to remove unreacted silane and byproducts.
- **Drying:** Dry the resulting hydrophobic silica nanoparticles under vacuum overnight. Store the final product in a desiccator to prevent exposure to moisture.

This guide provides foundational technical data and methodologies for the safe and effective use of **dichlorodimethylsilane** in a research setting. Its versatility as a precursor for silicones and as a surface modifying agent ensures its continued importance in materials science and beyond.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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